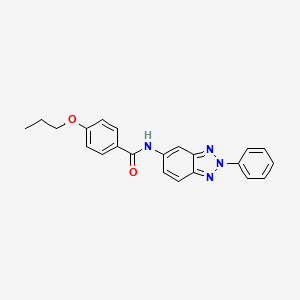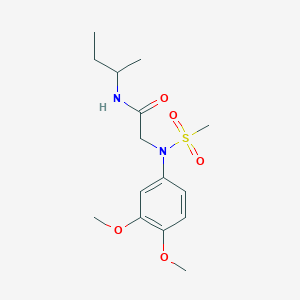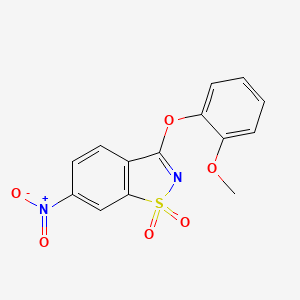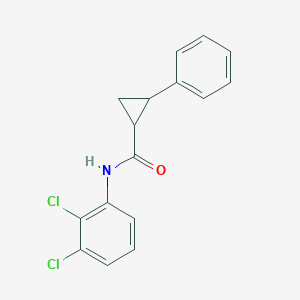![molecular formula C31H20N2O3 B5246344 2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B5246344.png)
2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the class of benzoisoquinoline derivatives This compound is known for its unique structural features, which include an isoquinoline core fused with a benzoyl group and substituted with aminophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione typically involves multi-step reactions. One common method is the Buchwald–Hartwig amination reaction, where 2-chloro-3-aryl-1,8-naphthyridines react with 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a catalytic system such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium tert-butoxide in toluene . This reaction is often initiated by microwave irradiation, which enhances the efficiency and yield of the desired product .
Industrial Production Methods
the principles of green chemistry, such as solventless reactions and microwave-assisted synthesis, are likely to be employed to optimize the production process and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the dopamine receptor D2, which suggests its potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential mechanism for treating Alzheimer’s disease . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with intracellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminophenyl)-benzo[de]isoquinoline-1,3-dione
- 2-[4-(4-Amino-benzenesulfonyl)phenyl]-6-bromobenzo[de]isoquinoline-1,3-dione
Uniqueness
2-[4-(4-Aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione is unique due to its specific structural features, which include the benzoyl group and the substitution pattern on the isoquinoline core. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
2-[4-(4-aminophenyl)phenyl]-6-benzoylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20N2O3/c32-22-13-9-19(10-14-22)20-11-15-23(16-12-20)33-30(35)26-8-4-7-24-25(17-18-27(28(24)26)31(33)36)29(34)21-5-2-1-3-6-21/h1-18H,32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJSXLNNTZHMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)C6=CC=C(C=C6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(4-morpholinyl)-2,3-dihydro-1H-cyclopenta[b]quinoline hydrochloride](/img/structure/B5246287.png)
![2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one](/img/structure/B5246292.png)
![1-cyclobutyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5246293.png)
![2-(4-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5246301.png)
![3-benzyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5246310.png)
![(5E)-3-ETHYL-5-{2-[(2Z)-1-METHYL-1H,2H-NAPHTHO[1,2-D][1,3]OXAZOL-2-YLIDENE]ETHYLIDENE}-1-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5246327.png)
![2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5246349.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5246351.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5246366.png)
